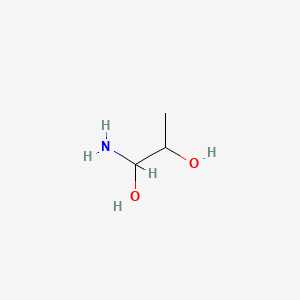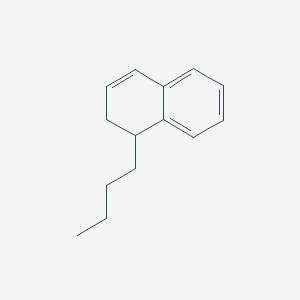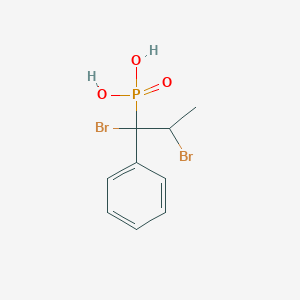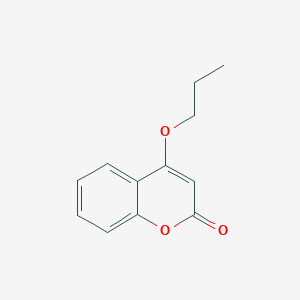
4-Propoxy-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propoxy-2H-1-benzopyran-2-one is an organic compound belonging to the benzopyran family Benzopyrans are polycyclic compounds that result from the fusion of a benzene ring to a heterocyclic pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propoxy-2H-1-benzopyran-2-one can be achieved through various methods. One common approach involves the reaction of O-alkenyloxy/alkynyloxy-acetophenones with pyrazolones in the presence of a catalyst such as triethylammonium acetate (TEAA) under microwave irradiation . Another method involves the use of alkaline protease from Bacillus licheniformis, which catalyzes the synthesis through a domino Knoevenagel/intramolecular transesterification reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and enzymatic catalysis are preferred methods due to their efficiency and environmentally benign nature.
Chemical Reactions Analysis
Types of Reactions
4-Propoxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups and the overall structure of the compound.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-Propoxy-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Propoxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound can catalyze the reductive cleavage of azo bonds in aromatic azo compounds, leading to the formation of corresponding amines . This activity is facilitated by its unique chemical structure, which allows it to interact with various enzymes and receptors in biological systems.
Comparison with Similar Compounds
4-Propoxy-2H-1-benzopyran-2-one can be compared with other benzopyran derivatives such as coumarin, 7-methoxy-2H-1-benzopyran-2-one, and 2H-1-benzopyran-2-one . These compounds share a similar core structure but differ in their functional groups and specific properties. For instance:
Coumarin: Known for its use in perfumes and as a precursor for anticoagulant drugs.
7-Methoxy-2H-1-benzopyran-2-one: Used in the synthesis of various bioactive molecules.
2H-1-benzopyran-2-one: Exhibits a range of biological activities, including anticancer properties.
The uniqueness of this compound lies in its propoxy group, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
93912-01-7 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-propoxychromen-2-one |
InChI |
InChI=1S/C12H12O3/c1-2-7-14-11-8-12(13)15-10-6-4-3-5-9(10)11/h3-6,8H,2,7H2,1H3 |
InChI Key |
USRIBYGPGYMHAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=O)OC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


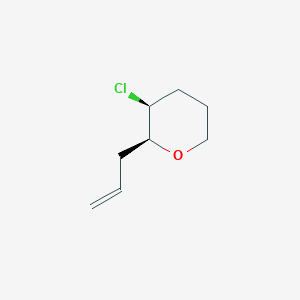
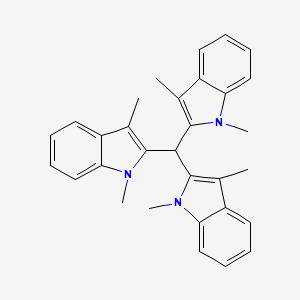
![2,2'-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid](/img/structure/B14353624.png)
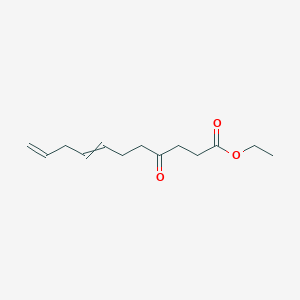
![(1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone](/img/structure/B14353640.png)
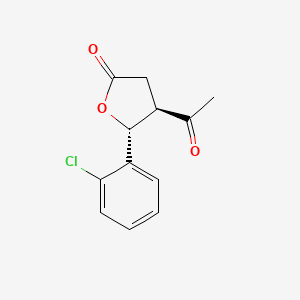
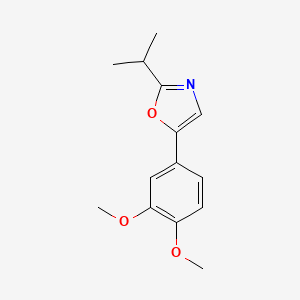

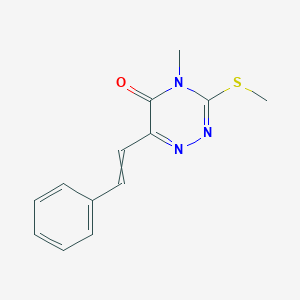
![N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-7-chloro-quino lin-4-amine](/img/structure/B14353667.png)
